Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17771511
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl 1-piperidin-3-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3 |
| Standard InChI Key | SRSDFUHCMVUJMZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN(C=C1)C2CCCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine moiety (a six-membered saturated ring containing one nitrogen atom) at the 1-position. A methyl ester group is attached at the 3-position of the pyrazole ring . Key structural identifiers include:
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| SMILES | COC(=O)C1=NN(C=C1)C2CCCNC2 | |
| InChIKey | SRSDFUHCMVUJMZ-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts of the compound, such as (148.2 Ų) and (158.0 Ų), suggest moderate polarity and compatibility with mass spectrometry-based analytical methods . Computational models further indicate a planar pyrazole ring and a chair conformation for the piperidine group, which may influence its binding to biological targets .
Synthesis and Preparation
General Synthetic Strategies
While no explicit synthetic route for Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is documented, analogous pyrazole-piperidine hybrids are typically synthesized via:
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Cyclocondensation Reactions: Combining hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .
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N-Alkylation: Introducing the piperidine substituent through alkylation of a pre-formed pyrazole intermediate.
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Esterification: Installing the methyl ester group via reaction with methanol under acidic or basic conditions.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine, β-ketoester, EtOH, Δ | 60–75% | |
| N-Alkylation | Piperidin-3-yl bromide, K2CO3, DMF | 45% | |
| Esterification | MeOH, H2SO4, reflux | 85% |
Challenges in Synthesis
Key challenges include regioselectivity in pyrazole ring formation and steric hindrance during N-alkylation of the piperidine group. Purification often requires chromatographic techniques due to the polar nature of intermediates .
Related Compounds and Derivatives
Structural Analogues
Table 4: Comparative Analysis of Related Compounds
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